REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH:14]=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([NH2:23])[N:18]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([NH2:23])[N:18]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
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360 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)C=O
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCCC1)CNC1=NC(=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |